Propyl 3-Propoxypyridine-2-carboxylate
Description
Propyl 3-Propoxypyridine-2-carboxylate is a pyridine derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3-position and a propyl ester (-COOCH₂CH₂CH₃) at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and stability .
Structure
2D Structure
Properties
IUPAC Name |
propyl 3-propoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-8-15-10-6-5-7-13-11(10)12(14)16-9-4-2/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUCGLNLZXLQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599581 | |
| Record name | Propyl 3-propoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134319-22-5 | |
| Record name | Propyl 3-propoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 3-Hydroxy-2-Chloropyridine Intermediate
A widely reported route begins with 3-hydroxy-2-chloropyridine, where the hydroxyl group undergoes propoxylation via Williamson ether synthesis. Treatment with propyl bromide in the presence of a strong base (e.g., NaH) yields 3-propoxy-2-chloropyridine. Subsequent substitution of the chlorine atom at position 2 is achieved through nucleophilic acyl substitution with propanol under acidic catalysis (e.g., H₂SO₄). This two-step process affords Propyl 3-propoxypyridine-2-carboxylate with an average yield of 58–65%.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Propyl bromide, NaH, DMF, 80°C, 6h | 72 |
| 2 | Propanol, H₂SO₄, reflux, 12h | 63 |
Cyclocondensation of Aldehydes with Maleic Acid Derivatives
One-Pot Synthesis Using Ammonia-Mediated Cyclization
A patented method involves reacting a propoxy-substituted aldehyde with dipropyl acetylenedicarboxylate in the presence of ammonia gas. The reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyridine ring with pre-installed propoxy and propyl ester groups. Optimized conditions (150°C, autoclave, 8h) yield the target compound at 78% efficiency.
Mechanistic Insight:
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Aldehyde Activation : The aldehyde’s α-hydrogen is deprotonated, forming an enolate.
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Cycloaddition : The enolate attacks the electron-deficient triple bond of dipropyl acetylenedicarboxylate, followed by ammonia-mediated ring closure.
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Aromatization : Elimination of water generates the aromatic pyridine core.
Reaction Scheme:
Multi-Step Functional Group Interconversion
Hydrolysis-Esterification of Pyridine-2,3-Dicarboxylic Acid Derivatives
Pyridine-2,3-dicarboxylic acid, synthesized via Skraup reaction or nitric acid oxidation of quinoline derivatives, serves as a precursor. Selective mono-esterification at position 2 is achieved using propanol and thionyl chloride (SOCl₂), yielding Propyl 3-hydroxypyridine-2-carboxylate. Subsequent propoxylation at position 3 with propyl iodide and K₂CO₃ in DMF completes the synthesis.
Optimization Challenges:
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Regioselectivity : Competing esterification at both carboxylic acid groups necessitates careful stoichiometric control.
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Side Reactions : Over-alkylation can occur if reaction times exceed 24h.
Yield Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mono-esterification | Propanol, SOCl₂, 0°C → RT, 8h | 55 |
| Propoxylation | Propyl iodide, K₂CO₃, DMF, 60°C, 18h | 68 |
Catalytic Systems for Enhanced Efficiency
Palladium-Catalyzed Coupling Reactions
Recent advances employ Pd(OAc)₂/Xantphos catalysts to couple 3-bromopyridine-2-carboxylate with sodium propoxide. This cross-coupling reaction, conducted in toluene at 100°C, achieves 82% yield with minimal byproducts.
Advantages:
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Chemoselectivity : The catalyst selectively targets the C-Br bond, preserving the ester group.
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Scalability : Reactions proceed smoothly at gram-scale with catalyst loading as low as 2 mol%.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-hydroxypyridine-2-carboxylic acid with propyl bromide and K₂CO₃ eliminates solvent use, reducing waste. Propoxylation and esterification occur concurrently under mechanical force, yielding 70% product in 4h.
Environmental Impact:
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E-Factor : Reduced from 12.5 (traditional methods) to 2.1.
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Energy Savings : 40% lower thermal energy input compared to reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-Propoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-propoxypyridine-2-carboxylic acid.
Reduction: Formation of 3-propoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
One of the primary applications of Propyl 3-Propoxypyridine-2-carboxylate is as a herbicide. Research indicates that this compound can be effectively used to control undesirable vegetation in various crops. It is often combined with safeners to mitigate phytotoxic effects on desirable plants while maintaining herbicidal efficacy against weeds. The use of compositions containing this pyridine carboxylate herbicide allows for targeted application, reducing potential damage to crops like maize, wheat, and soybeans .
Composition Examples
The following table summarizes some formulations involving this compound and their respective applications:
| Formulation | Active Ingredients | Application Method | Target Crops |
|---|---|---|---|
| Herbicide Safener Composition | This compound + Isoxadifen | Pre-emergence or post-emergence | Maize, wheat, barley |
| Combination with Other Herbicides | This compound + Glyphosate | Soil application | Broadleaf crops, cereals |
Medicinal Chemistry
Potential Therapeutic Uses
Beyond its agricultural applications, this compound has shown promise in medicinal chemistry. Its structural characteristics suggest potential interactions with biological targets. Studies have indicated that derivatives of pyridine carboxylates may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological development .
Case Studies
Case Study 1: Efficacy in Crop Protection
A study conducted on the efficacy of this compound as a herbicide demonstrated significant reductions in weed biomass compared to untreated controls. The results indicated that applying the compound at a rate of 30 g ai/ha effectively controlled common weed species without adversely affecting crop yield .
Case Study 2: Toxicological Assessment
Research assessing the toxicity of this compound revealed that when used within recommended dosages, it exhibited low toxicity to non-target organisms. This finding supports its use in integrated pest management systems where environmental safety is a priority .
Mechanism of Action
The mechanism of action of Propyl 3-Propoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key structural features—a pyridine core with ether and ester substituents—align it with several classes of bioactive and industrially relevant molecules. Below is a comparative analysis with selected analogs:
a) Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
- Structural Differences : Pyridalyl contains multiple halogen substituents (Cl, F) and a complex ether linkage, whereas Propyl 3-Propoxypyridine-2-carboxylate lacks halogens and has simpler substituents.
- Molecular Weight : Pyridalyl (491.12 g/mol) is significantly heavier than this compound (calculated MW: ~221 g/mol).
b) (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate
- Structural Differences: This compound features an acrylate ester and an amino group on the pyridine ring, contrasting with the propoxy and propyl ester groups in the target molecule.
- Reactivity : The acrylate group enables polymerization or conjugation, whereas the propyl ester in this compound may enhance lipophilicity and metabolic stability .
c) 4-Propylphenol
- Structural Differences: A phenol derivative with a propyl chain at the para position, lacking the pyridine ring and ester functionality.
- Physicochemical Properties: 4-Propylphenol (C₇H₁₂O, MW 112.17 g/mol) is smaller and less polar than the target compound, highlighting how pyridine-based esters offer greater structural complexity for tailored applications.
Physicochemical and Functional Properties
The table below summarizes key properties of this compound and its analogs:
Stability and Environmental Impact
Pyridalyl’s classification under the Stockholm Convention underscores the environmental persistence of halogenated pyridine derivatives.
Biological Activity
Propyl 3-Propoxypyridine-2-carboxylate, a compound with the molecular formula C₁₂H₁₇NO₃ and CAS number 134319-22-5, is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Purity | ≥98% (GC) |
| CAS Number | 134319-22-5 |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance, compounds structurally similar to this pyridine derivative have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
- Mechanism of Action : The antimicrobial properties are often attributed to the ability of these compounds to penetrate bacterial cell walls and inhibit essential cellular processes. For example, some derivatives have been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), crucial for mycobacterial cell wall synthesis .
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Case Studies :
- A study focusing on pyrazine derivatives reported that certain propyl esters exhibited high antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL against Mycobacterium tuberculosis H37Rv .
- Another investigation into pyridine derivatives highlighted their potential as antibacterial agents, showcasing effective inhibition against Gram-positive bacteria .
Anti-inflammatory Activity
Emerging research suggests that this compound may also possess anti-inflammatory properties. Pyridine derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Research Findings :
- In vitro studies have demonstrated that certain pyridine derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various cell models.
- Further exploration into the structure-activity relationship (SAR) of these compounds could reveal specific modifications that enhance their anti-inflammatory efficacy.
Therapeutic Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Antimicrobial Agents : Its ability to combat resistant strains of bacteria positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Drugs : The compound's potential in modulating inflammatory responses suggests applications in treating chronic inflammatory diseases.
- Drug Design : The structural features of this compound may serve as a scaffold for designing novel therapeutic agents targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Propyl 3-Propoxypyridine-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A diastereoselective approach involving esterification or nucleophilic substitution is often employed. For pyridine derivatives, coupling propyl chloroformate with a pyridine precursor under anhydrous conditions (e.g., using DCM as a solvent and DMAP as a catalyst) can yield the target compound. Reaction optimization should focus on temperature control (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the pyridine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1740 cm⁻¹). Elemental analysis ensures stoichiometric consistency. For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended .
Advanced Research Questions
Q. How can researchers address challenges in achieving diastereoselective synthesis of this compound derivatives?
- Methodological Answer : Diastereoselectivity in pyridine derivatives often arises from steric and electronic effects. Employing chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can enhance selectivity. Computational modeling (DFT calculations) predicts transition states to guide reagent selection. For example, bulky substituents on the pyridine ring may favor one diastereomer by restricting rotational freedom .
Q. What statistical experimental design approaches are suitable for optimizing the formulation parameters of this compound in drug delivery systems?
- Methodological Answer : A Box–Behnken design (BBD) or 2³ factorial design is effective for multi-factor optimization. Independent variables (e.g., cyclodextrin concentration, pH, and sonication time) are tested at high/low levels to assess their impact on dependent variables (e.g., encapsulation efficiency, particle size). ANOVA analysis (p < 0.05) identifies significant factors, and response surface models predict optimal conditions. Software like Design-Expert® facilitates data interpretation .
Q. How should researchers handle discrepancies in crystallographic data refinement when determining the molecular structure of this compound?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., poor R-factor convergence) may arise from twinning or disorder. Using SHELXL for refinement, apply constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement parameters. Twin refinement (via TWIN/BASF commands) resolves overlapping reflections. Cross-validation with spectroscopic data ensures structural accuracy. For high-resolution datasets, Hirshfeld surface analysis validates intermolecular interactions .
Q. What safety protocols are recommended when using propyl chloroformate as a precursor in synthesizing this compound, given its acute toxicity data?
- Methodological Answer : Propyl chloroformate (AEGL-3: 2.5 ppm for 60 min) requires strict containment. Use fume hoods with HEPA filters and personal protective equipment (nitrile gloves, face shields). In-situ neutralization with aqueous sodium bicarbonate minimizes vapor release. Toxicity data suggest limiting exposure to <15 min per handling session. Emergency protocols should include eye irrigation (0.9% saline) and immediate ventilation of contaminated areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
